molecular formula C4H4N2O4 B7777576 2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid

Cat. No.: B7777576
M. Wt: 144.09 g/mol
InChI Key: PSTJTBFRVAIJNV-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of nitriles with hydroxylamine to form amidoximes, which then undergo cyclization to yield the oxadiazole ring . Another method involves the use of Meldrum’s acids under microwave irradiation and solvent-free conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as PTSA-ZnCl2 are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

    Substitution: The compound can undergo substitution reactions where different substituents are introduced into the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitriles, hydroxylamine, and Meldrum’s acids. Reaction conditions often involve the use of catalysts such as PTSA-ZnCl2 and microwave irradiation to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential therapeutic applications make it a valuable compound in various fields .

Properties

IUPAC Name

2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-3(8)1-2-4(9)6-10-5-2/h1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTJTBFRVAIJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NONC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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